molecular formula C9H12ClN3O2 B2654950 Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate CAS No. 1598311-69-3

Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate

Cat. No. B2654950
CAS RN: 1598311-69-3
M. Wt: 229.66
InChI Key: AKKDCWIHPJDCEZ-UHFFFAOYSA-N
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Description

Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate, also known as E-5, is a pyrimidine-based compound that has been extensively studied for its potential applications in scientific research. This compound is synthesized through a multi-step process and has been found to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate has been studied extensively for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. This compound has been shown to inhibit the growth of cancer cells and has been investigated as a potential chemotherapeutic agent. It has also been studied for its antiviral properties, particularly against the hepatitis C virus. In addition, this compound has been found to exhibit antibacterial activity against a range of bacterial strains.

Mechanism of Action

The mechanism of action of Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cellular processes. This compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit the expression of pro-inflammatory cytokines, which are involved in the immune response to infection and injury. In addition, this compound has been found to modulate the activity of ion channels, which are involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been found to exhibit a range of biological activities, making it a useful tool for investigating cellular processes. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to interpret results. In addition, this compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

For research on Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate include the development of this compound as a potential chemotherapeutic and antiviral agent, as well as further investigation of its mechanism of action and potential applications in cellular processes.

Synthesis Methods

The synthesis of Ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate involves a multi-step process that starts with the reaction of chloroacetyl chloride with ethyl cyanoacetate to form ethyl 2-chloroacetyl-3-cyanoacrylate. This intermediate is then reacted with methylamine to form this compound. The final product is obtained through purification and crystallization.

properties

IUPAC Name

ethyl 4-(chloromethyl)-2-(methylamino)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O2/c1-3-15-8(14)6-5-12-9(11-2)13-7(6)4-10/h5H,3-4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKDCWIHPJDCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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